5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid
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Description
5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8BrNO4 . It is a derivative of pyridine, which is a six-membered heterocyclic compound .
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid consists of a pyridine ring substituted with bromo, dimethoxy, and carboxylic acid groups .Physical And Chemical Properties Analysis
5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid has a molecular weight of 262.06 g/mol . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis Process : The efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative of 5-bromo-2,6-dimethoxypyridine-3-carboxylic acid, has been studied. This compound is important as a carboxylic acid moiety of dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
- Spectroscopic Characterization and Crystal Structure : The spectroscopic characterization and crystal structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have been explored, which is synthesized from 5-bromoindazole-3-carboxylic acid methylester. This research contributes to understanding the molecular and structural aspects of related compounds (Anuradha et al., 2014).
Biological and Medicinal Chemistry
- Biological Studies of Metal Complexes : 2,6-Dimethoxypyridine-3-carboxylic acid, a related compound, has been used to synthesize various metal complexes. These complexes have been tested for cytotoxic activity against tumor cell lines, indicating their potential in cancer research (Gómez‐Ruiz et al., 2011).
- Antibacterial Activity : The synthesis and antibacterial activity of 5,6-Dimethoxynaphthalene-2-carboxylic Acid, a compound structurally related to 5-bromo-2,6-dimethoxypyridine-3-carboxylic acid, have been investigated, highlighting its potential in developing new antibacterial agents (Göksu & Uğuz, 2005).
Analytical Chemistry Applications
- Fluorescence Derivatization in HPLC : 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, structurally related to 5-bromo-2,6-dimethoxypyridine-3-carboxylic acid, has been identified as a selective and sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC). This highlights its use in enhancing analytical techniques (Yamaguchi et al., 1985).
properties
IUPAC Name |
5-bromo-2,6-dimethoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSPOJCCZWMMCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid |
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